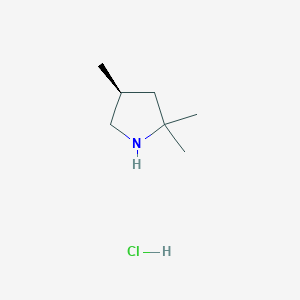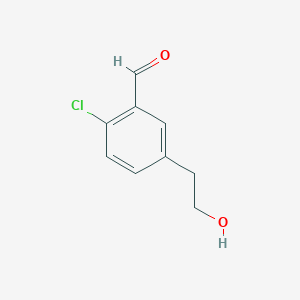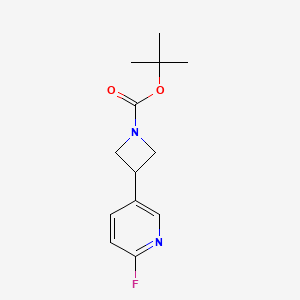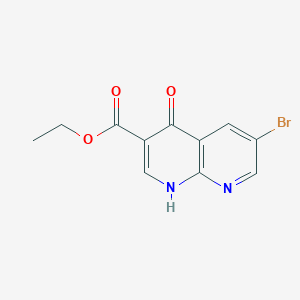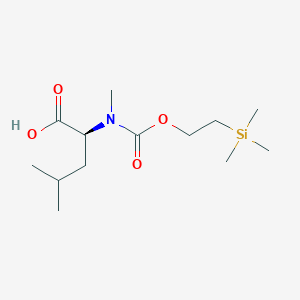
Teoc-MeLeu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teoc-MeLeu-OH is a leucine derivative, specifically a derivative of the amino acid leucine. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Teoc-MeLeu-OH is synthesized using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group is used to protect amines as Teoc carbamates. The protection is typically achieved using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The Schotten-Baumann conditions, which involve the use of inorganic bases, are also viable for protecting amino acids .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same protecting group chemistry. The process would typically involve the protection of leucine, followed by purification and isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Teoc-MeLeu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Teoc group can be deprotected using fluoride ion, leading to β-elimination and decarboxylation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Teoc group.
Common Reagents and Conditions
Fluoride Reagents: Used for deprotection of the Teoc group.
Bases: Such as pyridine or triethylamine, used in the protection step.
Major Products Formed
Free Amine: Formed upon deprotection of the Teoc group.
Ethylene, Carbon Dioxide, and Trimethylsilyl Fluoride: Byproducts of the deprotection reaction.
Applications De Recherche Scientifique
Teoc-MeLeu-OH is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Teoc-MeLeu-OH primarily involves its role as a protecting group. The Teoc group protects the amine functionality during chemical reactions and can be selectively removed using fluoride ions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Leu-OH: Another leucine derivative used as a protecting group in peptide synthesis.
Boc-Leu-OH: A leucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Leu-OH: A leucine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Teoc-MeLeu-OH is unique due to the stability of the Teoc group towards hydrolysis and other nucleophilic attacks. It also tolerates most acidic and reductive conditions, making it a versatile protecting group in organic synthesis .
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZJODSUCSTOSW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8090318.png)
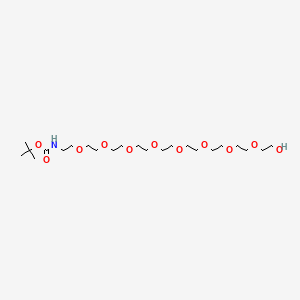
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
![tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8090323.png)
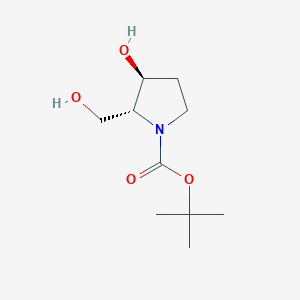
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
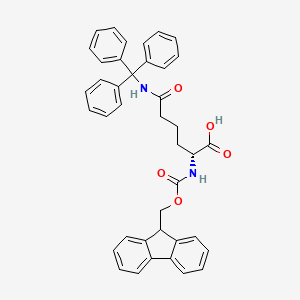
![7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8090363.png)
